molecular formula C9H12O2 B6265703 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one CAS No. 59558-53-1

1-[5-(propan-2-yl)furan-2-yl]ethan-1-one

Cat. No.: B6265703
CAS No.: 59558-53-1
M. Wt: 152.2
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Description

1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one is a furan-derived ketone featuring an acetyl group at the 2-position and an isopropyl (propan-2-yl) substituent at the 5-position of the furan ring (Figure 1). Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 176.17 g/mol), and it is commercially available as a synthetic building block for organic chemistry applications . The isopropyl group confers steric bulk and lipophilicity, distinguishing it from other furan-based ethanones.

Properties

CAS No.

59558-53-1

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts acylation of furan with isopropyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(propan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[5-(propan-2-yl)furan-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the ethanone group play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and similarities between 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one and selected analogues:

Compound Name Substituent at Furan 5-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities
This compound Isopropyl C₁₀H₁₂O₂ 176.17 Acetyl, isopropyl Lipophilic; synthetic intermediate
Comoclathrin (1-(5-(2,4-dihydroxyphenyl)furan-2-yl)ethan-1-one) 2,4-Dihydroxyphenyl C₁₂H₁₀O₄ 218.21 Acetyl, dihydroxyphenyl Antioxidant potential; natural product
1-[5-(2-Fluorophenyl)furan-2-yl]ethan-1-one 2-Fluorophenyl C₁₂H₉FO₂ 204.20 Acetyl, fluorophenyl Enhanced electronegativity
1-[5-(2-Aminophenyl)furan-2-yl]ethan-1-one 2-Aminophenyl C₁₂H₁₁NO₂ 201.23 Acetyl, aminophenyl Hydrogen-bonding capability
1-{5-(Furan-2-yl)-3-[4-(methanesulfonyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one 4-Methanesulfonylphenyl (pyrazoline ring) C₁₇H₁₆N₂O₃S 328.39 Methanesulfonyl, pyrazoline Antimicrobial activity

Key Observations :

  • Lipophilicity : The isopropyl group in the target compound increases lipophilicity compared to polar substituents like dihydroxyphenyl (comoclathrin) or methanesulfonyl .
  • Bioactivity : Analogues with extended conjugation (e.g., pyrazoline derivatives or chalcones ) exhibit antimicrobial and anticancer activities, suggesting that the target compound could serve as a precursor for bioactive molecules.

Spectroscopic and Physicochemical Data

While direct data for the target compound are sparse, analogues provide insights:

  • IR Spectroscopy : The acetyl group typically shows a strong C=O stretch near 1660–1680 cm⁻¹ (e.g., comoclathrin and pyrazoline derivatives ).
  • NMR : In compound 8b (C₂₅H₂₀N₄O₅, ), furan protons resonate at δ 6.2–7.8 ppm , while the acetyl group’s methyl appears near δ 2.5 ppm .

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